molecular formula C8H9NO2 B085802 N-Methylanthranilic acid CAS No. 119-68-6

N-Methylanthranilic acid

Cat. No.: B085802
CAS No.: 119-68-6
M. Wt: 151.16 g/mol
InChI Key: WVMBPWMAQDVZCM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylanthranilic acid can be synthesized by methylating anthranilic acid in an aqueous medium. The reaction involves the use of dimethyl sulfate and sodium bicarbonate at a temperature of 85°C for 30 hours . The reaction mixture is then processed to isolate the desired product.

Industrial Production Methods: In industrial settings, the preparation of this compound involves the methylation of anthranilic acid followed by extraction and purification processes. The reaction mixture is poured into water and extracted with an aromatic hydrocarbon or halogenated aromatic hydrocarbon. The organic extract is further extracted with diluted hydrochloric acid, and the solvent is distilled off to isolate the product .

Chemical Reactions Analysis

Types of Reactions: N-Methylanthranilic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzoic acids and their derivatives .

Comparison with Similar Compounds

N-Methylanthranilic acid is similar to other aromatic amino acids such as anthranilic acid and methyl anthranilate. its unique structure, with a methyl group attached to the nitrogen, gives it distinct properties and applications . Similar compounds include:

This compound stands out due to its specific applications in scientific research and industry, making it a valuable compound in various fields.

Properties

IUPAC Name

2-(methylamino)benzoic acid
Source PubChem
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InChI

InChI=1S/C8H9NO2/c1-9-7-5-3-2-4-6(7)8(10)11/h2-5,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMBPWMAQDVZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059491
Record name Benzoic acid, 2-(methylamino)-
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Molecular Weight

151.16 g/mol
Source PubChem
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Physical Description

Solid
Record name 2-(Methylamino)benzoic acid
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Solubility

0.2 mg/mL at 20 °C
Record name 2-(Methylamino)benzoic acid
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CAS No.

119-68-6
Record name N-Methylanthranilic acid
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Record name N-Methylanthranilic acid
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Record name N-Methylanthranilic acid
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Record name N-methylanthranilic acid
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Record name N-METHYLANTHRANILIC ACID
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Record name 2-(Methylamino)benzoic acid
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Melting Point

178 - 179 °C
Record name 2-(Methylamino)benzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032609
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

At least two processes for the preparation of the subject compound are known in the prior art. In one such process anthranilic acid is used as the starting compound and reacted with formaldehyde and hydrogen as described in J. Soc. Org. Synthetic Chem. (Japan) 11,434 (1953), Chem. Abst. 49, 955a (1955), to produce N-methylanthranilic acid. This resulting intermediate is thereafter reacted with thionyl chloride and methanol to produce the desired methyl N-methylanthranilate. This step is described in Aust. J. Chem. 27, 537 (1974). The disadvantages of this process lie in the use of a relatively expensive starting material and the relatively poor yields of final product. Typical reported reaction yields based on the starting compound amount to about 36% overall for the two steps.
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Synthesis routes and methods II

Procedure details

A solution of 2-aminobenzoic acid (25 g) in ethanol (300 ml) reacted with an excess of paraformaldehyde and then reduced with hydrogen gas at 60 psi over platinum oxide (25 g) catalyst. After hydrogen uptake ceased, the mixture was filtered and the solvent removed on a rotary evaporator. The product was purified by chromatography on silica gel and the structure confirmed by nmr and infrared analysis.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: While N-methylanthranilic acid itself is not often described as directly interacting with specific targets, its derivatives and conjugates exhibit a range of biological activities. For instance, this compound esters, like methyl this compound, have shown antinociceptive effects, likely mediated through interactions with TRP channels []. Additionally, a spermine mimic conjugated with this compound demonstrated selective accumulation within late-stage Plasmodium falciparum-infected erythrocytes, suggesting potential antimalarial applications [].

A:

  • Spectroscopic Data:
    • IR: Characteristic peaks for carboxylic acid and aromatic amine groups. []
    • NMR: Detailed spectral analysis available in literature. [, ]
    • Mass Spectrometry: Distinct fragmentation patterns observed in both positive and negative ion modes. []

ANone: this compound demonstrates good stability under standard conditions. Its compatibility with various materials and performance under different conditions are highly dependent on the specific application and formulation. For example:

  • Fluorescent Bioprobes: this compound serves as a versatile building block for fluorescent probes targeting drug targets like PKC, TRPM8, and SERCA. []
  • Electrochemical Applications: It undergoes electropolymerization to form stable films, showcasing its potential in material science and electrochemistry. []
  • Acridone Alkaloid Biosynthesis: this compound is a key precursor in the biosynthesis of acridone alkaloids. It is activated by an ATP-dependent enzyme, likely through phosphorylation, and then condensed with malonyl-CoA by acridone synthase. [, , , , ]
  • Avenacin Acylation: In oats, an this compound O-glucosyltransferase (UGT74H5) utilizes this compound to synthesize the activated acyl donor required for the acylation of avenacins, a class of antimicrobial triterpenes. []

ANone: While specific examples of computational studies directly focusing on this compound are limited within the provided papers, related research highlights the application of these techniques:

  • Molecular Docking: Molecular docking studies were employed to investigate the interaction of 1-methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-ones, derivatives incorporating a this compound moiety, with the p38α protein, a potential target for anticancer activity. []

ANone: SAR studies are crucial for understanding how structural modifications affect biological activity.

  • Acridone Alkaloid Biosynthesis: The N-methyl group in this compound is essential for its role as a substrate for acridone synthase in acridone alkaloid biosynthesis. [, ]
  • This compound Esters: The length and branching of the alkyl chain in this compound esters influence their pharmacological activities, including antinociceptive and anti-inflammatory effects. [, , ]

A: * Early Research: Initial studies focused on the isolation and structural characterization of this compound from natural sources, particularly plants of the Rutaceae family. [, , , ]* Biosynthetic Studies: Research in the 1960s and 1970s elucidated the role of this compound as a key precursor in the biosynthesis of acridone alkaloids, utilizing radiolabeled precursors. [, , ]* Enzymology and Gene Cloning: Advances in molecular biology led to the identification and characterization of enzymes involved in this compound metabolism, such as this compound O-glucosyltransferase (UGT74H5) in oat. [] * Pharmacological Investigations: Recent research has focused on the pharmacological properties of this compound derivatives, particularly as potential antinociceptive, anti-inflammatory, and antiparasitic agents. [, , , , , , , , , , , ]

ANone: The study of this compound and its derivatives involves a convergence of diverse disciplines:

  • Plant Science and Natural Product Chemistry: Understanding the biosynthesis of this compound-derived natural products like acridone alkaloids and avenacins provides insights into plant metabolism and chemical ecology. [, , , , , ]
  • Biochemistry and Enzymology: Characterizing the enzymes involved in this compound metabolism, such as acyltransferases and glucosyltransferases, enhances our understanding of enzyme mechanisms and substrate specificity. []
  • Pharmacology and Medicinal Chemistry: Investigating the pharmacological activities of this compound derivatives, particularly as potential antinociceptive and anti-inflammatory agents, bridges chemistry and drug discovery. [, , , , , , , , , , , ]
  • Analytical Chemistry: Developing sensitive and specific analytical methods to detect and quantify this compound and its metabolites in various matrices, including biological samples and environmental samples, is crucial for both biological and environmental studies. []

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